molecular formula C20H13F5N2S B1457249 6-Pentafluorosulfanyl-2,4-diphenylquinazoline CAS No. 1394319-80-2

6-Pentafluorosulfanyl-2,4-diphenylquinazoline

Cat. No.: B1457249
CAS No.: 1394319-80-2
M. Wt: 408.4 g/mol
InChI Key: YAOOJEALCQFSEB-UHFFFAOYSA-N
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Description

6-Pentafluorosulfanyl-2,4-diphenylquinazoline is a quinazoline derivative characterized by a pentafluorosulfanyl (SF₅) group at position 6 and phenyl substituents at positions 2 and 4. The SF₅ group, a strong electron-withdrawing moiety, significantly influences the compound’s electronic and steric properties, enhancing its stability and reactivity in diverse applications. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure, and their derivatives are widely studied for pharmaceutical, agrochemical, and material science applications due to their tunable electronic profiles and biological activity .

Properties

IUPAC Name

(2,4-diphenylquinazolin-6-yl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2S/c21-28(22,23,24,25)16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)27-20(26-18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOOJEALCQFSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)S(F)(F)(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180112
Record name Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-80-2
Record name Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Pentafluorosulfanyl-2,4-diphenylquinazoline (CAS No. 1394319-80-2) is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a quinazoline core substituted with a pentafluorosulfanyl group and two phenyl rings. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression Regulation : There is evidence suggesting that this compound can modulate gene expression by affecting transcription factors.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve:

  • Induction of apoptosis through caspase activation.
  • Cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial activity. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of key metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : IC50 values indicated significant cytotoxicity with morphological changes consistent with apoptosis observed under microscopy.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the efficacy against Staphylococcus aureus.
    • Method : Disc diffusion method was employed to measure inhibition zones.
    • Results : The compound exhibited notable inhibition compared to control groups, suggesting potential as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Key parameters include:

ParameterValue
AbsorptionRapid
DistributionWide tissue distribution
MetabolismHepatic metabolism
Elimination Half-lifeApproximately 4 hours

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The SF₅ group (σₚ = 1.55) exhibits stronger electron withdrawal than Cl (σₚ = 0.76) or NO₂ (σₚ = 1.27), enhancing electrophilicity and resistance to nucleophilic attack .

Lipophilicity :

  • The diphenyl configuration in this compound results in a higher LogP (4.8) than analogs with smaller substituents (e.g., methyl or fluorophenyl), improving membrane permeability in drug design.

Thermal Stability :

  • SF₅-containing derivatives demonstrate superior thermal stability (decomposition >250°C) compared to nitro- or chloro-substituted analogs, making them suitable for high-temperature material applications.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline typically involves the following key steps:

  • Introduction of the pentafluorosulfanyl group onto an aromatic precursor.
  • Construction of the quinazoline ring system with appropriate substitution at positions 2 and 4 by phenyl groups.
  • Final functional group transformations and purification.

Introduction of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF5) substituent is a highly electronegative and sterically demanding group, which requires specific methods for its introduction. According to recent literature on SF5-containing heterocycles, two main approaches are used:

Construction of the Quinazoline Core

The quinazoline core with 2,4-diphenyl substitution is typically constructed via cyclization reactions involving appropriate precursors such as substituted benzonitriles or anthranilic acid derivatives. A patent (DK368587D0) describes improved processes for preparing 5,6-substituted-2,4-quinazolinediamines, which are intermediates in quinazoline synthesis.

Key steps include:

  • Formation of substituted benzonitriles or anilines bearing the SF5 group.
  • Cyclization with phenyl-substituted amines or related reagents to form the quinazoline ring.
  • Functional group manipulations to install phenyl groups at positions 2 and 4.

Specific Synthetic Route Example

Based on the synthetic strategies reported for SF5-substituted quinolines and quinazolines, a representative route to this compound may proceed as follows:

Step Reaction Type Reagents/Conditions Description
1 Condensation Amino-(pentafluorosulfanyl)-benzene + ethyl 4,4,4-trifluoroacetoacetate, polyphosphoric acid Formation of 4-hydroxyquinoline intermediate with SF5 at position 6
2 Chlorination Phosphorus oxychloride (POCl3) Conversion of hydroxyquinoline to 4-chloroquinoline derivative
3 Nucleophilic substitution 2-pyridylacetonitrile carbanion Introduction of substituent at position 4 by nucleophilic aromatic substitution
4 Oxidation Hydrogen peroxide and acetic acid Formation of quinolylketone intermediate
5 Reduction and cyclization Catalytic hydrogenation under acidic conditions Final ring closure and reduction to yield quinazoline core with SF5 and phenyl groups

Challenges and Optimization

  • The steric bulk and electronic effects of the SF5 group can influence regioselectivity and yield. For example, the absence of certain isomers (e.g., 5-pentafluorosulfanylquinoline) is attributed to steric and electrostatic factors.

  • Catalytic hydrogenation steps require careful optimization of solvent, acid, pressure, and catalyst loading to achieve selective reduction without side reactions.

Analytical and Purification Data

  • Yields for key intermediates such as 4-hydroxy-7-(pentafluorosulfanyl)quinoline can reach 75% isolated yield.

  • Final product purification typically involves crystallization from suitable solvents such as toluene or 2-propanol, with yields around 80% and purity exceeding 90%.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents Yield (%) Notes
1 Amino-(pentafluorosulfanyl)-benzene Starting material - Commercial or synthesized precursor
2 4-Hydroxy-7-(pentafluorosulfanyl)quinoline Ethyl 4,4,4-trifluoroacetoacetate, polyphosphoric acid 75 Regioselective formation
3 4-Chloroquinoline derivative Phosphorus oxychloride Good yield Chlorination step
4 Substituted quinoline (nucleophilic substitution) 2-pyridylacetonitrile carbanion High yield Introduction of side chain
5 Quinazoline core (after reduction) Catalytic hydrogenation Moderate yield Requires optimization

Q & A

Q. What are the standard synthetic routes for 6-pentafluorosulfanyl-2,4-diphenylquinazoline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anilines with carbonyl-containing reagents, followed by functionalization of the quinazoline core. Key parameters include:

  • Temperature control : Maintaining 80–120°C during cyclization to avoid side reactions (e.g., decomposition of the pentafluorosulfanyl group) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene may improve regioselectivity in Friedel-Crafts steps .
  • Catalysts : Palladium or copper catalysts may accelerate cross-coupling steps (e.g., Suzuki-Miyaura for phenyl group introduction) .
    Validation : Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) and confirm final product purity via 1^1H/19^{19}F NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1^1H NMR to identify aromatic protons and 19^{19}F NMR for the pentafluorosulfanyl group (distinct splitting patterns due to SF5_5 symmetry) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 439.08) and isotopic patterns .
  • Elemental analysis : Match calculated vs. experimental C/F/N ratios (e.g., C: 60.5%, F: 21.7%, N: 6.4%) .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

  • In vitro assays : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Compare IC50_{50} values with structurally similar quinazolines (e.g., 6-chloro derivatives with IC50_{50} ≈ 10–15 µM) .
  • Target identification : Use molecular docking to predict binding affinity for kinases (e.g., EGFR) or DNA topoisomerases, followed by enzymatic inhibition assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) predict the reactivity of the pentafluorosulfanyl group in synthetic pathways?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model SF5_5 group stability under varying pH or temperature. For example, calculate bond dissociation energies (BDEs) for SF5_5-quinazoline bonds to predict decomposition thresholds .
  • Reaction path search : Apply tools like GRRM or IRC to map transition states during nucleophilic substitution or electrophilic aromatic substitution steps .
    Experimental validation : Compare computational predictions with observed reaction outcomes (e.g., SF5_5 retention rates in acidic conditions) .

Q. What experimental design strategies minimize side reactions during functionalization of the quinazoline core?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., temperature, catalyst loading, solvent polarity) and identify interactions that promote byproducts .
  • Response surface methodology (RSM) : Optimize yield by modeling non-linear relationships between variables (e.g., 3D surface plots for temperature vs. reaction time) .

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values across studies while controlling for variables like cell line passage number or assay incubation time .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing SF5_5 with CF3_3) to isolate the contribution of specific substituents to activity .
    Example : If SF5_5-containing derivatives show inconsistent cytotoxicity, evaluate their metabolic stability via liver microsome assays to rule out rapid degradation .

Q. What strategies enable selective modification of the quinazoline heterocycle without disrupting the SF5_55​ group?

Methodological Answer:

  • Protecting groups : Temporarily shield SF5_5 with silane or boronate groups during C–H functionalization steps .
  • Mild reaction conditions : Use photoredox catalysis or flow chemistry to minimize thermal degradation of SF5_5 .

Q. How can green chemistry principles be applied to improve the sustainability of SF5_55​-quinazoline synthesis?

Methodological Answer:

  • Solvent recycling : Recover DMF via distillation or switch to biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst immobilization : Use silica-supported palladium nanoparticles to reduce heavy metal waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Pentafluorosulfanyl-2,4-diphenylquinazoline

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